molecular formula C11H15NO3 B3029252 2-amino-3-(2-ethoxyphenyl)propanoic Acid CAS No. 603105-66-4

2-amino-3-(2-ethoxyphenyl)propanoic Acid

Cat. No. B3029252
CAS RN: 603105-66-4
M. Wt: 209.24 g/mol
InChI Key: BAXARNMSRZWGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(2-ethoxyphenyl)propanoic Acid, also known as 3-amino-3-(2-ethoxyphenyl)propanoic acid or 3-(2-ethoxyphenyl)-beta-alanine, is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The InChI code for this compound is 1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 .

Scientific Research Applications

Crystal Structure and Interaction Studies

  • Zhang et al. (2011) investigated the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting rare N⋯π interactions and hydrogen bonds, which contribute to its unique structural properties (Zhang, Wu, & Zhang, 2011).

Synthetic Methods and Applications

  • Reynolds & Hermitage (2001) described the synthesis of a compound related to 2-amino-3-(2-ethoxyphenyl)propanoic acid for the development of potent PPARγ agonists, utilizing a copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

Spectroscopy and Quantum Chemical Calculations

  • Venkatesan et al. (2016) characterized a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into its molecular structure and interactions (Venkatesan et al., 2016).

Biocatalytic Synthesis

  • Mukherjee & Martínez (2011) explored the use of commercial lipases for the synthesis of β-substituted-γ-amino acids, a process that includes the use of 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters, demonstrating a practical approach for preparing optically active compounds (Mukherjee & Martínez, 2011).

Antioxidant and Anti-Inflammatory Applications

  • Subudhi & Sahoo (2011) synthesized novel compounds including 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and evaluated their antioxidant and anti-inflammatory activities (Subudhi & Sahoo, 2011).

Hydrogel Modification for Medical Applications

  • Aly & El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrating enhanced thermal stability and promising biological activities for potential medical applications (Aly & El-Mohdy, 2015).

Renewable Building Blocks in Material Science

  • Trejo-Machin et al. (2017) utilized 3-(4-hydroxyphenyl)propanoic acid, a related compound, as a renewable building block for the synthesis of benzoxazine monomers, highlighting a sustainable alternative to conventional phenol-based methods in materials science (Trejo-Machin et al., 2017).

Safety and Hazards

The safety data sheet for 2-amino-3-(2-ethoxyphenyl)propanoic Acid suggests that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXARNMSRZWGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314635
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603105-66-4
Record name 2-Ethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 3
Reactant of Route 3
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 4
Reactant of Route 4
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 5
Reactant of Route 5
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 6
Reactant of Route 6
2-amino-3-(2-ethoxyphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.